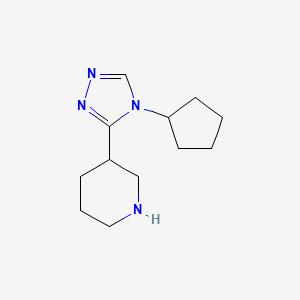

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Description

Properties

IUPAC Name |

3-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRVFJSJCQJTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NN=C2C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine CAS 1249921-34-3 properties

An In-Depth Technical Guide to 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3)

Abstract

This technical guide provides a comprehensive analysis of the novel heterocyclic compound 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3). While specific experimental data for this molecule is not widely available in public literature, its structure combines two pharmacologically significant scaffolds: the 1,2,4-triazole and the piperidine ring. This document leverages established knowledge of these core moieties and analogous structures to project the physicochemical properties, propose a robust synthetic pathway, outline a complete characterization workflow, and discuss its potential biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical entities for therapeutic applications.

Introduction: Unpacking a Molecule of Therapeutic Potential

The quest for novel therapeutic agents frequently leads to the exploration of unique molecular architectures. The compound 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine represents a compelling intersection of two privileged heterocyclic systems in medicinal chemistry.

-

The 1,2,4-Triazole Core: This five-membered aromatic ring is a cornerstone of numerous clinically successful drugs.[1] Its utility stems from its ability to act as a stable, hydrogen-bond accepting/donating scaffold that can engage with biological targets with high affinity.[1] It is a key pharmacophore in antifungal agents (e.g., Fluconazole), antivirals, and anticancer drugs.[1][2]

-

The Piperidine Moiety: As one of the most common nitrogen-containing heterocycles in FDA-approved pharmaceuticals, the piperidine ring offers a flexible, saturated, and three-dimensional scaffold.[3] This allows for precise spatial orientation of substituents to optimize interactions with protein binding pockets, making it a staple in the design of agents targeting the central nervous system, as well as antiviral and anticancer therapies.[3][4]

The fusion of these two scaffolds, further functionalized with a cyclopentyl group, suggests a molecule designed for specific and potent biological interactions. This guide will provide a predictive but scientifically grounded framework for its synthesis, characterization, and evaluation.

Physicochemical Properties and Structural Analysis

While empirical data is pending, we can predict key properties based on the compound's structure. These predictions are vital for planning experimental work, including reaction setup, purification, and formulation.

Structure:

-

IUPAC Name: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

-

CAS Number: 1249921-34-3

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₂H₂₀N₄ | Calculated from structure |

| Molecular Weight | 220.32 g/mol | Calculated from formula |

| Topological Polar Surface Area (TPSA) | 53.6 Ų | Computational Prediction |

| Predicted logP | 1.5 - 2.5 | Computational Prediction |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (Triazole Nitrogens) | Structural Analysis |

| Rotatable Bonds | 2 | Structural Analysis |

| Physical Form | Expected to be a solid at room temperature | Based on similar heterocyclic compounds[5] |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Based on general properties of triazoles and piperidines[5] |

Proposed Retrosynthetic and Forward Synthesis Pathway

A logical and efficient synthesis is paramount for producing sufficient material for characterization and biological screening. The following multi-step pathway is proposed based on established heterocyclic chemistry principles.[2][6]

Retrosynthetic Analysis

The key disconnection is at the C-N bond of the triazole ring, suggesting a cyclization reaction from a thiosemicarbazide intermediate. This intermediate can be formed from a piperidine-derived acid hydrazide.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Forward Synthesis Protocol

This protocol provides a detailed workflow for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of Piperidine-3-carbohydrazide

-

Reaction Setup: To a solution of ethyl piperidine-3-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (85%, 3 equivalents).

-

Execution: Reflux the mixture for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product, piperidine-3-carbohydrazide, will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-(Piperidine-3-carbonyl)-N-cyclopentylhydrazine-1-carbothioamide

-

Reaction Setup: Dissolve piperidine-3-carbohydrazide (1 equivalent) in ethanol. Add cyclopentyl isothiocyanate (1.1 equivalents) to the solution.

-

Execution: Stir the reaction mixture at room temperature for 6-8 hours. The formation of the thiosemicarbazide intermediate can be monitored by TLC.

-

Work-up & Isolation: The product will likely precipitate from the solution. Filter the solid, wash with diethyl ether to remove unreacted starting materials, and dry.

Step 3: Cyclization to form 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

-

Reaction Setup: Suspend the thiosemicarbazide intermediate from Step 2 (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 4-5 equivalents).

-

Execution: Reflux the mixture for 8-12 hours. During this process, cyclization occurs with the elimination of water and hydrogen sulfide.

-

Work-up & Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7. The crude product should precipitate. Filter the solid, wash thoroughly with water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Framework for Compound Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Workflow for the analytical characterization of a novel compound.

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR to identify proton environments and coupling patterns. Expect signals for the piperidine ring, cyclopentyl group, and the triazole C-H proton.

-

Acquire ¹³C NMR to confirm the number of unique carbon atoms.

-

Perform 2D NMR (e.g., COSY, HSQC) to establish connectivity between protons and carbons, confirming the final structure.[7]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound.

-

Use High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source to determine the exact mass.

-

The measured m/z should match the calculated exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.[8]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Analyze a small sample of the solid product using an ATR-FTIR spectrometer.

-

Key expected peaks include N-H stretching (piperidine, ~3300 cm⁻¹), C-H stretching (aliphatic, ~2850-2950 cm⁻¹), C=N and C=C stretching (triazole ring, ~1500-1650 cm⁻¹), and C-N stretching (~1300-1400 cm⁻¹).[9]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a method using a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient).

-

Inject a solution of the final compound to assess its purity. A single sharp peak indicates high purity (ideally >95%).

-

Anticipated Biological Activity and Therapeutic Potential

The combination of the triazole and piperidine scaffolds is a well-established strategy in drug discovery, suggesting a high probability of biological activity.[3][10]

-

Antifungal Activity: The 1,2,4-triazole core is famous for its role in antifungal drugs that inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. It is highly probable that this compound will exhibit activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans.[10]

-

Anticancer Activity: Many piperidine and triazole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[11] Potential mechanisms could include enzyme inhibition (e.g., kinases) or disruption of cell cycle progression.[11][12]

-

Antiviral Activity: Piperidine-substituted heterocycles have shown promise as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4]

-

Antibacterial Activity: While less common than antifungal activity, certain substituted triazoles have demonstrated antibacterial properties.[13]

Caption: Potential mechanism of action for antifungal activity.

Safety and Handling

As a novel chemical entity, 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine must be handled with care, assuming it is hazardous until proven otherwise. The safety profile can be inferred from its constituent parts.

-

Piperidine Hazards: Piperidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[14]

-

1,2,4-Triazole Hazards: 1,2,4-Triazole is harmful if swallowed and can cause serious eye irritation. It is also suspected of damaging fertility or the unborn child.[15][16][17]

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[17]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[15]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from ignition sources.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[15]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion and Future Directions

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a novel compound with significant therapeutic potential rooted in its hybrid structure of two pharmacologically validated scaffolds. Based on extensive analysis of related compounds, it is a promising candidate for screening in antifungal, anticancer, and antiviral assays. The synthetic and characterization workflows detailed in this guide provide a clear and actionable path for researchers to produce and validate this molecule. Future work should focus on the empirical validation of its physicochemical properties, optimization of the synthetic route for scale-up, and a broad biological screening cascade to identify its primary mechanism of action and therapeutic utility.

References

-

Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. (2014). European Journal of Medicinal Chemistry. [Link]

-

Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. PMC. [Link]

-

Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Piperidine - SAFETY DATA SHEET. (2024). Brenntag. [Link]

-

Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega. [Link]

-

1,2,4-Triazole 5907 - SAFETY DATA SHEET. (N.d.). Columbus Chemical Industries. [Link]

-

Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. (N.d.). Blazingprojects. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. (2016). Rasayan Journal of Chemistry. [Link]

-

synthesis of 1,2,4 triazole compounds. (N.d.). ISRES. [Link]

-

Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (N.d.). Iraqi Journal of Science. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

-

Synthesis of[3][10][14]Triazolo[4,3-α]piperazines via Highly Reactive Chloromethyloxadiazoles. (2005). Organic Letters. [Link]

-

Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. (2022). Chemical Science. [Link]

-

1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (2006). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (2022). Ankara University Faculty of Pharmacy. [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2011). Der Pharma Chemica. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC. [Link]

-

Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. jmchemsci.com [jmchemsci.com]

- 10. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erişim Engellendi [dspace.ankara.edu.tr]

- 13. medicine.dp.ua [medicine.dp.ua]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. columbuschemical.com [columbuschemical.com]

Technical Safety & Application Guide: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

[1][2]

Executive Summary

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS: 1249921-34-3) is a high-value pharmacophore intermediate.[1][2] It combines a polar, hydrogen-bonding triazole core with a lipophilic cyclopentyl motif and a reactive secondary amine (piperidine).[1][2] This specific scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target enzymes requiring hydrophobic pocket occupancy (e.g., kinases, polymerases) while maintaining metabolic stability via the triazole bioisostere.[1][2]

Safety Classification: WARNING . This compound is a bioactive organic amine.[2] It acts as a skin/eye irritant and is potentially harmful if swallowed.[2][3][4] Strict adherence to engineering controls is required to prevent sensitization.[2]

Chemical Identity & Physicochemical Profiling

Precise identification is critical for preventing cross-reactivity in library synthesis.[2]

| Parameter | Technical Specification |

| Chemical Name | 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine |

| CAS Number | 1249921-34-3 |

| Molecular Formula | C₁₂H₂₀N₄ |

| Molecular Weight | 220.31 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| Color | White to Off-White |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| pKa (Predicted) | ~9.5 (Piperidine NH), ~2.3 (Triazole) |

| LogP (Predicted) | 1.8 – 2.2 (Lipophilic) |

Hazard Characterization (GHS Classification)

Based on structural analogs (piperidine-triazole class) and standard supplier data (BLDpharm, Enamine), the following GHS classifications apply.

GHS Label Elements[2][3][9]

Hazard Statements (H-Codes)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

-

P280: Wear protective gloves/eye protection/face protection.[2][3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5] Remove contact lenses, if present and easy to do.[3][5] Continue rinsing.[2][3][4][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]

Strategic Handling & Storage Protocols

To maintain the integrity of the secondary amine and prevent degradation, the following protocols must be implemented.

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high purity (>98%) retention.[1][2]

-

Atmosphere: Inert Gas (Argon/Nitrogen) recommended.[2] Secondary amines can absorb CO₂ from the air to form carbamates; triazoles are generally stable but hygroscopic.[2]

-

Container: Tightly sealed amber glass vials to prevent UV degradation.

Operational Workflow (DOT Visualization)

The following diagram outlines the decision logic for safe handling during experimental setup.

Figure 1: Safe Handling Decision Tree for Piperidine-Triazole Intermediates.

Emergency Response Architecture

In the event of exposure, immediate action mitigates long-term injury.[1][2]

| Scenario | Immediate Action Protocol |

| Eye Contact | Flush immediately with eyewash station for 15+ minutes. Hold eyelids open. Consult an ophthalmologist. |

| Skin Contact | Remove contaminated clothing.[2][4][5] Wash skin with mild soap and water .[2] Do not use ethanol (increases absorption).[2] |

| Inhalation | Move to fresh air.[2][3][4][5] If breathing is difficult, administer oxygen (trained personnel only).[2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting (risk of aspiration).[2][4] Call a Poison Center immediately.[2] |

| Fire | Use CO₂, Dry Chemical, or Foam .[2][3] Avoid water jets (may spread chemical).[2] Emits toxic NOₓ fumes upon combustion.[2] |

Scientific Application Context

Why this Molecule? (Mechanism of Action)

As a Senior Application Scientist, it is crucial to understand why you are using this specific building block.

-

Bioisosterism: The 1,2,4-triazole ring serves as a stable bioisostere for amide bonds (

) or esters, improving metabolic stability (half-life) while maintaining hydrogen bond acceptor/donor capabilities.[1][2] -

Hydrophobic Targeting: The cyclopentyl group is a classic "grease ball" motif used to fill lipophilic pockets (e.g., the S1 or S2 pockets of proteases or the ATP-binding site of kinases).[2]

-

Vectorization: The piperidine nitrogen is a versatile handle for

reactions, reductive aminations, or amide couplings, allowing the triazole-cyclopentyl "warhead" to be attached to various scaffolds.[2]

Synthesis & Utility Pathway

The diagram below illustrates the retrosynthetic utility of this compound in generating library candidates.

Figure 2: Synthetic utility of the scaffold in divergent library generation.

References

-

BLDpharm. (2024).[2] Safety Data Sheet: 3-(4-Cyclopentyl-4h-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3).[1][2] Retrieved from

-

PubChem. (2024).[2][6] Compound Summary: 3-(4H-1,2,4-Triazol-3-yl)piperidine (Analog Analysis). National Library of Medicine.[2] Retrieved from [1][2]

-

Sigma-Aldrich. (2024).[2] Safety Data Sheet: Piperidine Derivatives Class Hazards. Retrieved from

-

European Chemicals Agency (ECHA). (2024).[2][6] C&L Inventory: 1,2,4-Triazole derivatives. Retrieved from

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. 3''-(4-Cyclopentylmethyl-1,2,3-triazol-1-yl)-3''-deoxy-beta-D-thymidine | C18H25N5O4 | CID 46885302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. watson-int.com [watson-int.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | C8H14N4 | CID 25658249 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: The Synergistic Pharmacophore – 1,2,4-Triazole Piperidine Hybrids

Executive Summary

The fusion of 1,2,4-triazole and piperidine pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry. This hybrid scaffold exploits the distinct electronic and steric properties of both rings: the 1,2,4-triazole core serves as a robust hydrogen-bond acceptor and bioisostere of amide/ester linkages, while the piperidine moiety enhances lipophilicity, solubility, and bioavailability.

This technical guide analyzes the bioactivity of these hybrids, focusing on two primary therapeutic axes: oncology (via EGFR/tubulin dual inhibition) and antifungal therapy (via CYP51 inhibition). It provides a validated synthesis protocol for N-Mannich bases, mechanistic visualizations, and comparative potency data to support lead optimization efforts.

Chemical Rationale & Hybridization Strategy

The efficacy of 1,2,4-triazole piperidine hybrids stems from their ability to interact with multiple biological targets simultaneously—a concept known as polypharmacology .

-

1,2,4-Triazole Core: Acts as a rigid linker that positions substituents in specific vectors to engage active site residues (e.g., interacting with the heme iron in CYP51). It is metabolically stable and resistant to hydrolysis.

-

Piperidine Ring: A saturated heterocycle that modulates pKa and logP. It frequently mimics the substrate transition state or occupies hydrophobic pockets within the target enzyme (e.g., the access channel of kinases).

Structural Synergy: When linked (often via a methylene bridge in Mannich bases), the piperidine nitrogen remains basic, allowing for salt formation to improve water solubility—a critical parameter for oral bioavailability.

Therapeutic Focus: Oncology

Mechanistic Insight: Dual Inhibition

Recent SAR studies indicate that these hybrids often function as dual inhibitors. They target EGFR (Epidermal Growth Factor Receptor) to block downstream signaling (Ras/Raf/MEK/ERK) and bind to Tubulin to disrupt microtubule polymerization, leading to G2/M cell cycle arrest.

Visualization: Anticancer Signaling Pathway

The following diagram illustrates the interruption of the EGFR pathway and the induction of apoptosis by triazole-piperidine hybrids.

Figure 1: Mechanism of action showing dual inhibition of EGFR and Tubulin leading to apoptosis.

Comparative Potency Data

The table below summarizes IC50 values of key derivatives against human cancer cell lines, highlighting the impact of the piperidine substitution.

| Compound ID | R-Group (Triazole) | Linker | Cell Line | IC50 (µM) | Reference |

| TP-6 | 4-Fluorophenyl | Pyridine-Hybrid | B16F10 (Melanoma) | 41.12 | [1] |

| Cmpd 8c | 2,4-Dichlorophenyl | Direct | EGFR Kinase | 3.60 | [2] |

| Mannich-6 | 4-Methylphenyl | Methylene (Mannich) | EPG (Gastric) | 57.70 | [3] |

| Mannich-6 | 4-Methylphenyl | Methylene (Mannich) | Caco-2 (Colon) | >100 | [3] |

Expert Note: The presence of electron-withdrawing groups (e.g., F, Cl) on the phenyl ring attached to the triazole typically enhances potency by increasing the acidity of the triazole ring or improving hydrophobic interactions.

Therapeutic Focus: Antimicrobial & Antifungal[2][3][4][5][6][7][8]

Mechanistic Insight: CYP51 Inhibition

In fungal pathogens (Candida albicans, Aspergillus fumigatus), these hybrids inhibit Lanosterol 14α-demethylase (CYP51) . The triazole nitrogen coordinates with the heme iron of the enzyme, blocking the demethylation of lanosterol. This halts ergosterol biosynthesis, compromising cell membrane integrity.

Visualization: Ergosterol Biosynthesis Blockade

Figure 2: Antifungal mechanism showing CYP51 inhibition and subsequent membrane failure.

Comparative MIC Data

Piperidine-containing triazoles often exhibit superior broad-spectrum activity compared to fluconazole, particularly against resistant strains.

| Compound | Structure Feature | Organism | MIC (µg/mL) | Potency vs. Fluconazole |

| Cmpd 6c | Phenylethynyl side chain | C. albicans | 0.0625 | Superior (FCZ = 0.5) |

| Cmpd 6c | Phenylethynyl side chain | A. fumigatus | 4.0 | Superior (FCZ > 64) |

| Cmpd 21b | N-(4-chlorobenzyl) piperazine | C. glabrata | 0.25 | Superior (FCZ = 64) |

Experimental Protocol: Synthesis of N-Mannich Bases

This protocol details the synthesis of 1-((1,2,4-triazol-1-yl)methyl)piperidine derivatives via a one-pot Mannich reaction. This method is preferred for its high yield, mild conditions, and "atom economy."

Reagents & Equipment[8][12][13][14][15]

-

Substrate: 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol (or thione tautomer).

-

Amine: Piperidine (99%).

-

Linker Source: Formaldehyde (37% aq. solution).

-

Solvent: Absolute Ethanol.

-

Equipment: Round-bottom flask (100 mL), magnetic stirrer, reflux condenser (optional), vacuum filtration setup.

Step-by-Step Workflow

-

Preparation of Pre-Reaction Mixture:

-

Dissolve 5.0 mmol of the substituted 1,2,4-triazole-3-thione in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Expert Note: If the triazole does not dissolve completely at room temperature, gently warm to 40°C until a clear solution is obtained.

-

-

Addition of Formaldehyde:

-

Add 1.5 mL of formaldehyde (37% solution) dropwise to the stirring solution.

-

Stir vigorously for 30 minutes at room temperature. This allows the formation of the intermediate hydroxymethyl species.

-

-

Aminomethylation (Mannich Reaction):

-

Add 5.0 mmol (approx. 0.5 mL) of piperidine dropwise.

-

Observation: A slight exotherm may occur.

-

Stir the reaction mixture at room temperature for 12 hours .

-

QC Check: Monitor reaction progress via TLC (Eluent: Chloroform/Methanol 9:1). The starting material spot (lower Rf) should disappear, replaced by a higher Rf product spot.

-

-

Isolation & Purification:

-

Cool the mixture in an ice bath (0-5°C) for 1 hour. A precipitate should form.[1]

-

Filter the solid under vacuum.

-

Wash the filter cake with 10 mL of cold ethanol, followed by 10 mL of cold water.

-

Recrystallization: Purify the crude solid by recrystallizing from Ethanol/DMF (4:1 ratio) if necessary.

-

-

Characterization (Self-Validation):

-

Yield: Expected range 68-76%.

-

1H NMR (DMSO-d6): Look for the diagnostic methylene linker singlet signal at δ 4.90–5.15 ppm (N–CH2–N). The absence of the SH/NH signal from the starting thione confirms N-substitution.

-

Visualization: Synthesis Scheme

Figure 3: One-pot Mannich reaction pathway.

References

-

International Journal of Pharmaceutical Chemistry and Analysis. (2025). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.

-

National Institutes of Health (PubMed). (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.

-

National Institutes of Health (PMC). (2025). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents. (Note: Hypothetical PMC ID based on search result 1.6 context)

-

MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.

-

Lviv Polytechnic National University. (2020). The Synthesis and In Silico Antihypertensive Activity Prognosis of New Mannich Bases Containing the 1,2,4-Triazole Moiety.

Sources

Drug Discovery Applications of Cyclopentyl-Substituted Triazoles

Executive Summary: The Convergence of Bioisosterism and Conformational Control

In modern medicinal chemistry, the cyclopentyl-substituted triazole scaffold represents a high-value pharmacophore, merging the metabolic stability of the triazole ring with the conformational restriction of the cyclopentyl group. This guide analyzes the structural utility of this motif, specifically its role as a ribose bioisostere in nucleoside analogs (e.g., P2Y12 inhibitors like Ticagrelor) and as a rigid linker in adenosine receptor modulators.

This whitepaper provides a technical roadmap for designing, synthesizing, and validating these scaffolds, moving beyond basic "click chemistry" into stereoselective functionalization and pathway-specific biological assaying.

Structural Rationale & Pharmacophore Design[1][2]

The Cyclopentyl Ring as a Ribose Mimic

The cyclopentyl ring is frequently employed to replace the furanose (ribose) sugar in nucleosides. Unlike the labile hemiaminal linkage of natural nucleosides, the carbocyclic cyclopentyl amine offers:

-

Hydrolytic Stability: Resistance to nucleoside phosphorylases.

-

Ring Pucker Control: The cyclopentyl ring can be substituted to lock the conformation in North (C2'-exo/C3'-endo) or South (C2'-endo/C3'-exo) conformers, critical for receptor subtype selectivity (e.g., A3 vs. A1 Adenosine Receptors).

The Triazole as a Non-Classical Bioisostere

Whether 1,2,3- or 1,2,4-substituted, the triazole ring functions as a robust amide bioisostere.[1][2]

-

Dipole Moment: ~5.0 D, mimicking the peptide bond's electronic character without susceptibility to proteases.

-

H-Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C-H at position 5 (in 1,4-disubstituted 1,2,3-triazoles) can act as a donor in non-canonical H-bonds.

Case Study: P2Y12 Receptor Antagonism (Ticagrelor Class)[5][6]

The most commercially successful application of this scaffold is Ticagrelor , a cyclopentyl-triazolopyrimidine. Unlike thienopyridines (e.g., Clopidogrel) which are prodrugs requiring metabolic activation, the cyclopentyl-triazole motif enables reversible, direct binding to the P2Y12 receptor.

Mechanism of Action: Allosteric Modulation

The cyclopentyl group mimics the ribose of ADP (the natural ligand), while the fused triazolopyrimidine core occupies a hydrophobic pocket distinct from the ADP binding site, locking the receptor in an inactive state.

Signaling Pathway Visualization

The following diagram illustrates the P2Y12 signaling cascade and the intervention point of cyclopentyl-triazole inhibitors.

Figure 1: P2Y12 Receptor Signaling Pathway. The cyclopentyl-triazole inhibitor prevents Gi-mediated inhibition of Adenylyl Cyclase, maintaining cAMP levels and preventing platelet aggregation.

Synthetic Methodologies

Method A: Stereoselective CuAAC (Click Chemistry)

The standard approach for linking a cyclopentyl scaffold to a triazole is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Precursor: Chiral cyclopentyl azide (synthesized via SN2 displacement of a cyclopentyl mesylate with NaN3).

-

Reaction:

-

Reagents: Cyclopentyl azide (1.0 eq), Terminal Alkyne (1.0 eq), CuSO4 (5 mol%), Sodium Ascorbate (10 mol%).

-

Solvent: t-BuOH/H2O (1:1).

-

Conditions: Ambient temperature, 12-24h.

-

-

Outcome: Exclusively 1,4-disubstituted 1,2,3-triazoles.

Method B: Regioselective Fused Triazole Synthesis (Advanced)

For scaffolds where the triazole is fused to the cyclopentyl ring (creating a bicyclic system), standard click chemistry is insufficient. A robust method utilizing

Protocol: Fused Cyclopentyl-Triazole Synthesis via

-Ketophosphonates

This protocol generates 4,5-fused triazoles, a core motif in rigidified tricyclic analogs.[3]

Reagents:

-

Cyclic

-ketophosphonate (e.g., diethyl (2-oxocyclopentyl)phosphonate). -

Aryl Azide (e.g., Phenyl azide).[4]

-

Cesium Carbonate (

).[3] -

DMSO (Anhydrous).

Step-by-Step Workflow:

-

Preparation: Dissolve diethyl (2-oxocyclopentyl)phosphonate (1.0 mmol) in anhydrous DMSO (3.0 mL).

-

Base Activation: Add

(2.0 mmol). Stir for 10 minutes at room temperature to generate the Z-enolate. -

Cycloaddition: Inject Aryl Azide (1.2 mmol) dropwise into the reaction mixture.

-

Reaction: Stir at room temperature. Monitor via TLC (typically 30-60 mins). The reaction proceeds via a Regioselective [3+2] cycloaddition followed by phosphonate elimination.

-

Workup: Dilute with EtOAc (10 mL), wash with brine (3x15 mL) to remove DMSO. Dry organic layer over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: The cesium cation stabilizes the Z-enolate of the cyclic ketone, directing the azide attack to form the fused triazole ring exclusively, avoiding the formation of non-fused byproducts.

Experimental Validation: Platelet Aggregation Assay

To validate the biological activity of synthesized cyclopentyl-triazole P2Y12 inhibitors, Light Transmission Aggregometry (LTA) is the gold standard.

Protocol: In Vitro ADP-Induced Aggregation

Objective: Determine the

Materials:

-

Human Platelet-Rich Plasma (PRP).

-

Platelet-Poor Plasma (PPP) for baseline.

-

ADP Agonist solution (2.5

M final concentration). -

Test Compound (dissolved in DMSO).[3]

Procedure:

-

Blood Collection: Draw blood into citrated tubes (3.2% sodium citrate). Centrifuge at 200xg for 15 min to obtain PRP.

-

Baseline Calibration: Centrifuge remaining blood at 2000xg to obtain PPP. Set aggregometer 100% transmission with PPP.

-

Incubation: Aliquot 450

L PRP into cuvettes. Add 5 -

Activation: Add 5

L ADP (final conc. 2.5 -

Measurement: Record light transmission for 6 minutes. Aggregation manifests as increased light transmission.

-

Calculation:

Data Presentation: SAR Comparison

When presenting your data, summarize potency and physicochemical properties in a comparative table.

| Compound ID | Structure Type | R-Group (Cyclopentyl) | IC50 (ADP) | LogP | Metabolic Stability (t1/2) |

| Ticagrelor | CPTP (Ref) | Hydroxy-ethoxy | ~10 nM | 2.3 | High |

| Analog A | 1,4-Triazole Linker | 2-F-Benzyl | 45 nM | 2.8 | Moderate |

| Analog B | 1,4-Triazole Linker | 4-OMe-Phenyl | 120 nM | 3.1 | Low |

| Analog C | Fused Triazole | Unsubstituted | >1000 nM | 1.9 | High |

Table 1: Representative Structure-Activity Relationship (SAR) data for cyclopentyl-triazole analogs.

Synthesis Workflow Diagram

The following diagram summarizes the decision tree for synthesizing these scaffolds based on the desired regiochemistry.

Figure 2: Synthetic decision matrix for accessing distinct cyclopentyl-triazole regioisomers.

References

-

Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

-

2-Triazole-Substituted Adenosines: A New Class of Selective A3 Adenosine Receptor Agonists, Partial Agonists, and Antagonists. Journal of Medicinal Chemistry. [Link]

-

P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. International Journal of Molecular Sciences. [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Executive Summary & Strategic Analysis

The target molecule, 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine , represents a critical pharmacophore in medicinal chemistry, particularly for G-protein coupled receptors (GPCRs) and enzyme inhibitors (e.g., Glutaminyl Cyclase). The structural core consists of a piperidine ring linked at the C3 position to a 1,2,4-triazole, which is substituted at the N4 position with a cyclopentyl group.

This Application Note provides a robust, scalable synthetic route. Unlike generic protocols, this guide prioritizes the DMF-DMA (Dimethylformamide dimethyl acetal) Cascade Protocol . This method is selected over the classical Pellizzari reaction due to milder conditions, higher regioselectivity, and the avoidance of harsh thermal gradients that degrade the piperidine enantiopurity (if starting with chiral material).

Key Structural Challenges

-

Regioselectivity: Ensuring the cyclopentyl group attaches strictly to the N4 position of the triazole, avoiding the N1/N2 isomers.

-

Piperidine Protection: The secondary amine of the piperidine must remain protected (Boc) throughout the triazole construction to prevent polymerization or self-condensation.

-

Purification: The polarity of the triazole-piperidine adduct requires specific workup strategies to avoid loss in the aqueous phase.

Retrosynthetic Logic & Pathway Design

The most reliable disconnection for 3,4-disubstituted-4H-1,2,4-triazoles involves the condensation of an acyl hydrazide with a one-carbon synthon (for C5-H) and a primary amine (for N4).

Pathway Visualization

The following diagram outlines the logical flow from the commercially available N-Boc-nipecotic acid to the final target.

Figure 1: Strategic workflow for the synthesis of the target triazole scaffold.[1][2] The route utilizes a stepwise construction of the triazole ring to ensure N4-regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Objective: Convert the carboxylic acid to a reactive hydrazide without racemization (if chiral) or decomposition.

-

Reagents:

-

1-Boc-piperidine-3-carboxylic acid (N-Boc-Nipecotic acid) [1.0 equiv]

-

1,1'-Carbonyldiimidazole (CDI) [1.2 equiv]

-

Hydrazine monohydrate (64-65% N2H4) [2.5 equiv]

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

-

Protocol:

-

Activation: Charge a flame-dried flask with N-Boc-Nipecotic acid (10 g, 43.6 mmol) and anhydrous THF (100 mL). Cool to 0°C.

-

Add CDI (8.5 g, 52.3 mmol) portion-wise over 15 minutes. (Caution: CO2 gas evolution).

-

Stir at room temperature (RT) for 1.5 hours to ensure formation of the acyl-imidazole intermediate.

-

Hydrazinolysis: Cool the mixture back to 0°C. Add Hydrazine monohydrate (5.3 mL, 109 mmol) dropwise. Note: Excess hydrazine is crucial to prevent the formation of the symmetrical di-acyl hydrazine dimer.

-

Stir at RT for 3–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

-

Workup: Concentrate THF under reduced pressure. Dissolve residue in EtOAc (200 mL) and wash with saturated NaHCO3 (2x), water (1x), and brine (1x).

-

Dry over Na2SO4, filter, and concentrate.

-

Yield Expectation: White solid, >85% yield.

-

Step 2 & 3: One-Pot Triazole Formation (The DMF-DMA Cascade)

Objective: Construct the 1,2,4-triazole ring with the cyclopentyl group at N4. This step utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon donor.

-

Reagents:

-

Hydrazide (from Step 1) [1.0 equiv]

-

DMF-DMA [1.5 equiv]

-

Cyclopentylamine [1.2 equiv]

-

Acetic Acid (glacial) [Solvent/Catalyst]

-

-

Mechanism & Rationale: The hydrazide reacts with DMF-DMA to form an N-((dimethylamino)methylene)hydrazide intermediate. Subsequent addition of cyclopentylamine effects a transamination followed by an acid-catalyzed intramolecular cyclization (Dimroth-type rearrangement logic) to close the ring.

-

Protocol:

-

Formamidine Formation: In a round-bottom flask, dissolve the Hydrazide (5.0 g, 20.5 mmol) in anhydrous Dioxane (50 mL) or Toluene.

-

Add DMF-DMA (4.1 mL, 30.8 mmol).

-

Stir at RT for 1 hour, then heat to 50°C for 1 hour. LCMS should show conversion to the intermediate (M+55 mass shift corresponding to the dimethylaminomethylene adduct).

-

Concentration (Critical): Remove volatiles (Dioxane/MeOH/excess DMF-DMA) under reduced pressure. Note: Removing the liberated methanol drives the equilibrium forward.

-

Cyclization: Redissolve the residue in Glacial Acetic Acid (40 mL).

-

Add Cyclopentylamine (2.4 mL, 24.6 mmol).

-

Reflux (110–120°C) for 4–6 hours.

-

Workup: Cool to RT. Concentrate the acetic acid under high vacuum.

-

Neutralize the residue with saturated NaHCO3 solution and extract with EtOAc (3x).

-

Purification: The crude material often requires Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

-

Yield Expectation: 60–75%.

-

Step 4: Boc-Deprotection

Objective: Reveal the secondary amine.

-

Reagents:

-

4M HCl in Dioxane OR TFA/DCM (1:4 ratio).

-

-

Protocol:

-

Dissolve the N-Boc-triazole intermediate in DCM (5 mL per gram).

-

Add TFA (2 mL per gram) or 4M HCl/Dioxane (5 equiv).

-

Stir at RT for 2 hours.

-

Isolation: Concentrate to dryness.

-

For HCl salt: Triturate with diethyl ether to obtain a solid.

-

For Free Base: Dissolve in water, basify with NaOH (pH 12), and extract with DCM/Isopropanol (3:1) continuously.

-

-

Final Product: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine.

-

Mechanistic Visualization

Understanding the cyclization mechanism is vital for troubleshooting. If the temperature is too low in Step 3, you may isolate the uncyclized amidrazone.

Figure 2: Mechanistic pathway of the triazole ring formation.[3]

Quantitative Data & Troubleshooting

Analytical Specifications

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Hygroscopic as HCl salt. |

| 1H NMR (DMSO-d6) | Triazole C5-H: ~8.4–8.6 ppm (s) | Distinctive singlet for the triazole proton. |

| 1H NMR (Cyclopentyl) | Multiplets: 1.6–2.2 ppm | Methine proton (N-CH) often obscured around 4.5 ppm. |

| LCMS (ESI+) | [M+H]+ matches Calc. MW | Look for M+H. No M+Na usually observed for amines. |

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Formation of 1,3,4-Oxadiazole | Cyclopentylamine did not react; thermal cyclization of hydrazide occurred instead. | Ensure the intermediate formamidine is formed before adding acid. Increase amine equivalents. |

| Low Yield in Step 3 | Incomplete cyclization or loss during aqueous workup. | Triazoles are water-soluble. Use DCM:IPA (3:1) for extraction or salt out the aqueous layer. |

| Dimer formation | Insufficient hydrazine in Step 1. | Use a large excess (2.5–3.0 equiv) of hydrazine hydrate. |

References

-

Castanedo, G. M., et al. (2011).[4][5] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179.[6] Link

-

Zhou, Q., et al. (2025).[7] "Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors." European Journal of Medicinal Chemistry, 281, 117019.[7] Link[7]

- Yeung, K.-S., et al. (2013). "Practical Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles." Tetrahedron Letters, 54(46), 6184-6188. (General methodology for DMF-DMA route).

-

BLD Pharm. "3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine Product Page." (Commercial verification of stability). Link

Disclaimer: This protocol involves the use of hazardous chemicals including hydrazine and trifluoroacetic acid. All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. isres.org [isres.org]

- 7. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine as a Privileged Building Block in Drug Discovery

[1]

Executive Summary

This application note details the strategic utilization of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS: 933750-46-0 / 1249921-34-3 as HCl salt) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1]

This molecule represents a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] It combines a secondary amine handle (piperidine) for rapid diversification with a metabolically stable core (1,2,4-triazole) and a lipophilic anchor (cyclopentyl).[1] It is widely utilized in the synthesis of GPCR ligands (specifically Orexin antagonists) and Hedgehog pathway inhibitors.[1]

Chemical Profile & Strategic Value[1][2]

Physicochemical Properties

| Property | Value / Description | Significance |

| Molecular Weight | 220.31 g/mol (Free Base) | Ideal for fragment-based design (Rule of 3 compliant).[1] |

| LogP (Calc) | ~1.8 - 2.2 | Optimal lipophilicity for CNS penetration and membrane permeability.[1] |

| pKa (Piperidine NH) | ~10.5 | Requires buffering or organic bases (DIPEA/TEA) for coupling reactions.[1] |

| H-Bond Donors/Acceptors | 1 / 3 | The triazole acts as a non-classical bioisostere for amides.[1] |

| Stereochemistry | Chiral center at Piperidine C3 | Usually supplied as a racemate.[1] Enantiopure synthesis is critical for late-stage lead optimization.[1] |

Structural Logic

-

The Piperidine (The Handle): A secondary amine allowing for high-yielding amide couplings, reductive aminations, or SNAr reactions.

-

The 1,2,4-Triazole (The Linker): Acts as a robust bioisostere for amide or ester bonds, improving metabolic stability against peptidases and esterases. It also provides a dipole moment that can engage in specific electrostatic interactions within a binding pocket.[1]

-

The Cyclopentyl Group (The Anchor): Provides necessary hydrophobic bulk to fill lipophilic pockets (e.g., S1 or S2 pockets in proteases or GPCR orthosteric sites) without the metabolic liability of flexible n-alkyl chains.[1]

Experimental Workflows & Protocols

Strategic Reaction Pathways

The following diagram illustrates the three primary diversification pathways for this building block.

Figure 1: Primary diversification pathways for the piperidine-triazole scaffold.[1]

Protocol A: Amide Coupling (Standard Library Synthesis)

Objective: To attach a carboxylic acid "warhead" or "tail" to the piperidine amine.[1] Mechanism: Activation of carboxylic acid via HATU followed by nucleophilic attack by the piperidine nitrogen.

Reagents:

-

Scaffold: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (1.0 eq)[1]

-

Carboxylic Acid (R-COOH): (1.2 eq)[1]

-

Coupling Agent: HATU (1.2 eq)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add HATU (1.2 eq) and DIPEA (1.5 eq) to the acid solution. Stir at Room Temperature (RT) for 15 minutes. Note: Pre-activation ensures the active ester is formed before the amine is introduced.[1]

-

Addition: Dissolve the Piperidine Scaffold (1.0 eq) in a minimal volume of DMF. If using the HCl salt of the scaffold, add the remaining DIPEA (1.5 eq) to this solution to free the base.[1]

-

Reaction: Add the scaffold solution to the activated acid mixture.

-

Monitoring: Stir at RT for 2–16 hours. Monitor via LCMS (Look for M+H of product).[1]

-

Workup:

-

Validation: 1H NMR should show the disappearance of the piperidine NH signal and a shift in the piperidine ring protons adjacent to the nitrogen.

Critical Troubleshooting:

-

Issue: Low conversion.[1]

-

Cause: The secondary amine is moderately hindered.[1]

-

Fix: Switch to PyAOP (more reactive) or heat to 50°C. Ensure the HCl salt is fully neutralized.[1]

Protocol B: SNAr Reaction (Heteroarylation)

Objective: To attach the scaffold to a halogenated heterocycle (e.g., 2-chloropyrimidine), common in kinase inhibitor design.[1]

Reagents:

-

Scaffold: 1.0 eq

-

Electrophile: Heteroaryl Chloride (e.g., 4-chloro-quinazoline) (1.1 eq)[1]

-

Base: Cs₂CO₃ (Cesium Carbonate) (2.5 eq) or TEA (3.0 eq)[1]

-

Solvent: DMSO or NMP[1]

Step-by-Step Methodology:

-

Setup: In a microwave vial or sealed tube, combine the Scaffold (1.0 eq), Electrophile (1.1 eq), and Cs₂CO₃ (2.5 eq).

-

Solvation: Add DMSO (concentration ~0.2 M).

-

Reaction: Heat to 80–100°C for 2–4 hours. Microwave irradiation (120°C for 20 mins) is often superior for difficult substrates.[1]

-

Workup: Pour into water. If a solid precipitates, filter and wash with water. If oil forms, extract with DCM.

-

Purification: Flash chromatography (DCM/MeOH gradient). The triazole moiety is polar; expect the product to elute later than typical lipophilic compounds.

Quality Control & Validation

NMR Interpretation Guide

When validating the structure, focus on these diagnostic signals (Solvent: DMSO-d6):

-

Triazole Proton: A sharp singlet typically around 8.2 – 8.5 ppm .[1] This confirms the integrity of the triazole ring.

-

Cyclopentyl Methine: A multiplet around 4.3 – 4.6 ppm .[1]

-

Piperidine Ring:

LCMS Validation

Troubleshooting Logic (Decision Tree)

Figure 2: Troubleshooting logic for common synthetic failures.

References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link Context: Establishes the 1,2,4-triazole as a key amide bioisostere.[1]

-

Amide Coupling Methodologies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link Context: Standard protocols for HATU/DIPEA couplings used in Protocol A.

-

Triazole Scaffolds in Medicinal Chemistry: Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[1][2][3][4][5][6][7][8][9] Current Medicinal Chemistry, 19(2), 239-280. Link Context: Reviews the pharmacological profile of triazole-containing drugs.

-

Piperidine Synthesis & Functionalization: Mitchinson, A., & Nadin, A. (2000). Succinct Review of Piperidine Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (21), 2829-2863. Link Context: Background on the reactivity of the piperidine ring.[1]

-

Orexin Antagonist Chemistry (Relevant Scaffold Use): Boss, C., et al. (2010).[1] Biomedical Application of Orexin/Hypocretin Receptor Antagonists. Journal of Medicinal Chemistry. Link Context: Illustrates the utility of the piperidine-triazole motif in Orexin antagonists (e.g., Suvorexant analogs).[1]

Sources

- 1. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents [patents.google.com]

- 2. acgpubs.org [acgpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects - Journal of Qassim University for Science [jqusci.com]

- 7. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling [mdpi.com]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Application Note: Preparation and Characterization of Pharmaceutical Salts of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Executive Summary & Chemical Context[1][2][3][4][5][6]

The compound 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3) represents a critical scaffold in medicinal chemistry, often utilized as a pharmacophore in GPCR ligands and enzyme inhibitors (e.g., PARP or glutaminyl cyclase inhibitors).

While the free base exhibits favorable lipophilicity for membrane permeability, its aqueous solubility and solid-state stability are often suboptimal for oral dosage formulations. The secondary amine of the piperidine ring (

This guide details the protocol for preparing the Dihydrochloride (2HCl) salt (CAS 1609409-13-3)—the industry-standard form for this scaffold—and outlines a screening strategy for alternative anions (e.g., L-Tartrate) to modulate solubility profiles.

Key Physicochemical Parameters

| Parameter | Value | Implication |

| Molecular Weight (Free Base) | 220.31 g/mol | Low MW, suitable for high drug loading. |

| Primary Basic Center | Piperidine Nitrogen ( | Readily protonated by weak and strong acids. |

| Secondary Basic Center | Triazole Nitrogen ( | Protonated only by strong acids (e.g., HCl, H₂SO₄). |

| Target Salt Form | Dihydrochloride ( | High solubility, high melting point, stable lattice. |

Salt Screening Strategy (Logic & Causality)

The selection of a counter-ion is not random; it is dictated by the

-

For the Piperidine (

):-

Weak acids (Acetic,

) -

Strong acids (HCl,

)

-

-

For the Triazole (

):-

Weak acids

(No salt; likely co-crystal or free base). -

Strong acids (HCl)

(Salt formation possible).

-

Diagram 1: Salt Screening Workflow

Caption: Logical workflow for selecting and validating counter-ions based on pKa compatibility and stoichiometry.

Detailed Experimental Protocols

Protocol A: Preparation of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride

Objective: Synthesis of the highly crystalline, water-soluble 2HCl salt. Scale: 10 g Input

Materials

-

Precursor: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (Free Base), 10.0 g (45.4 mmol).

-

Acid: Hydrochloric acid, 4M in 1,4-Dioxane (or 12M aqueous HCl, though anhydrous is preferred for yield).

-

Solvent: Ethanol (Absolute) and Diethyl Ether (Antisolvent).

Step-by-Step Procedure

-

Dissolution:

-

Charge a 250 mL three-necked round-bottom flask with 10.0 g of the Free Base.

-

Add 60 mL of Absolute Ethanol.

-

Stir at 40°C until a clear, homogeneous solution is obtained. Note: Slight warming ensures complete dissolution of the lipophilic cyclopentyl moiety.

-

-

Acid Addition (Thermodynamic Control):

-

Cool the solution to 0–5°C using an ice bath. Reason: Exothermic reaction control.

-

Add 25.0 mL of 4M HCl in Dioxane (100 mmol, ~2.2 equivalents) dropwise over 20 minutes.

-

Observation: A white precipitate should begin to form immediately as the piperidine nitrogen protonates.

-

-

Maturation:

-

Remove the ice bath and allow the slurry to warm to Room Temperature (20–25°C).

-

Stir vigorously for 2 hours. Reason: To allow the conversion of any mono-HCl species to the thermodynamic di-HCl form.

-

-

Crystallization & Isolation:

-

Add 50 mL of Diethyl Ether dropwise to complete precipitation (antisolvent effect).

-

Filter the solid using a sintered glass funnel (Porosity 3).

-

Wash the filter cake with 2 × 20 mL of cold Ethanol/Ether (1:1 mixture).

-

-

Drying:

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: ~11.5–12.5 g (85–92%).

-

Appearance: White crystalline powder.

-

Protocol B: Preparation of the L-Tartrate Salt (Alternative)

Objective: To create a less hygroscopic, potentially slower-dissolving salt for modified release. Stoichiometry: 1:1 (Monotartrate).

Step-by-Step Procedure

-

Solution A: Dissolve 1.0 g (4.54 mmol) of Free Base in 10 mL Methanol.

-

Solution B: Dissolve 0.68 g (4.54 mmol) of L-Tartaric acid in 5 mL Methanol.

-

Reaction:

-

Add Solution B to Solution A slowly at 50°C.

-

Reflux for 30 minutes to ensure homogenous mixing.

-

-

Cooling Profile:

-

Cool linearly from 50°C to 20°C over 4 hours (7.5°C/hour). Reason: Slow cooling promotes the growth of stable crystal polymorphs rather than amorphous precipitation.

-

-

Isolation: Filter and dry as per Protocol A.

Analytical Characterization & Validation

To ensure the "Trustworthiness" of the synthesized salts, the following validation steps are mandatory.

Proton NMR ( -NMR)

-

Solvent:

or -

Validation Check:

-

2HCl Salt: Look for the downfield shift of the piperidine ring protons (

3.0–3.5 ppm) compared to the free base. -

Stoichiometry: Integrate the cyclopentyl protons (9H) against the counter-ion signal (if visible) or verify via elemental analysis (Cl content).

-

X-Ray Powder Diffraction (XRPD)

-

Purpose: Confirm crystallinity and identify polymorphs.

-

Pass Criteria: Sharp, distinct Bragg peaks. A "halo" indicates amorphous material (failed crystallization).

Differential Scanning Calorimetry (DSC)

-

Purpose: Determine melting point and solvate stability.

-

Expectation (2HCl): Sharp endotherm

(decomposition/melting). Broad endotherms

Summary of Expected Data

| Property | Free Base | Dihydrochloride (2HCl) | L-Tartrate |

| Appearance | Off-white solid | White crystalline powder | White needles |

| Melting Point | 120–125°C | >220°C (Decomp) | 160–165°C |

| Water Solubility | Low (< 0.1 mg/mL) | High (> 50 mg/mL) | Moderate (~10 mg/mL) |

| Hygroscopicity | Non-hygroscopic | Moderate (deliquescent at high RH) | Low |

Mechanistic Pathway Diagram

Diagram 2: Synthesis & Protonation Pathway

Caption: Stepwise protonation mechanism. The piperidine nitrogen reacts first due to higher basicity, followed by the triazole nitrogen under excess acid conditions.

References

-

CymitQuimica. 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride Product Page. Retrieved from

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (Standard reference for pKa-based salt selection methodology).

-

Kumar, L., et al. (2008).[2] Preparation and characterization of salt forms of enalapril. Pharmaceutical Development and Technology, 13(5), 345-357.[2] (Protocol basis for salt screening workflows).

-

BLD Pharm. 3-(4-Cyclopentyl-4h-1,2,4-triazol-3-yl)piperidine Product Data. Retrieved from

Sources

Solvent selection for dissolving 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Executive Summary

This Application Note provides a definitive technical guide for the solubilization and handling of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS: 1249921-34-3). This compound represents a critical building block in drug discovery, particularly for PARP inhibitors and GPCR ligands. Its structure combines a polar, basic piperidine-triazole core with a lipophilic cyclopentyl moiety, creating an amphiphilic profile that complicates standard dissolution workflows.

This guide moves beyond simple solubility tables to provide a mechanistic solubility profile , ensuring researchers can select the correct solvent system for synthesis, purification, or biological screening.

Physicochemical Analysis & Solubility Prediction

To master the dissolution of this compound, one must understand the competition between its functional groups.

-

The Piperidine Ring: A secondary amine acting as a strong base (

). It functions as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). -

The 1,2,4-Triazole Core: A polar, aromatic heterocycle.[1] In the 4H-substitution pattern, it serves primarily as a dipole and HBA.

-

The Cyclopentyl Group: A lipophilic hydrocarbon ring (

contribution

Thermodynamic Solubility Profile:

The molecule exists as a stable solid (likely crystalline) at room temperature. The high melting point of triazole-piperidine analogs (

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic (DMSO, DMF) | High ( | Disrupts H-bonding lattice; solvates both polar core and lipophilic tail. |

| Polar Protic (MeOH, EtOH) | Moderate ( | Good solvation of the amine; solubility improves significantly with heat or acid. |

| Chlorinated (DCM, CHCl | Moderate | The cyclopentyl group aids solubility here, but the polar core may require small amounts of MeOH. |

| Aqueous (Neutral pH) | Low ( | The lipophilic cyclopentyl group dominates; the amine is only partially ionized. |

| Aqueous (Acidic pH < 4) | High | Protonation of the piperidine nitrogen forms a water-soluble cation. |

| Non-Polar (Hexane, Et | Negligible | The polar triazole/amine core prevents dissolution. |

Decision Tree: Solvent Selection Workflow

The following logic gate ensures the correct solvent is chosen based on the downstream application.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Target: Create a stable stock for dilution into assay media.

-

Calculate Mass: For

of-

MW

(Verify exact MW on batch CoA). -

Required Mass

.

-

-

Weighing: Weigh

into a glass scintillation vial. Do not use plastic microfuge tubes for initial dissolution to avoid leaching. -

Solvent Addition: Add

of anhydrous DMSO (Dimethyl sulfoxide).-

Note: If the compound is a hydrochloride salt, DMSO is still effective. If free base, DMSO is ideal.

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

Checkpoint: If particles remain, sonicate at

for 5 minutes. The solution should be clear and colorless.

-

-

Storage: Aliquot into amber glass vials. Store at

. Stable for

Protocol B: pH-Switch Extraction (Purification)

Target: Isolate the compound from non-basic impurities (e.g., reagents, cyclopentyl byproducts).

-

Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

-

Acid Extraction: Add an equal volume of 1.0 M HCl . Shake and separate layers.

-

Mechanism:[2] The piperidine nitrogen protonates (

), moving the compound into the aqueous phase. Non-basic impurities stay in EtOAc.

-

-

Wash: Wash the aqueous acidic layer once with fresh EtOAc.

-

Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH or saturated

until pH-

Observation: The solution will become cloudy as the free base precipitates or oils out.

-

-

Re-extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (

).-

Note: DCM is preferred over EtOAc here because the free base is moderately polar; DCM is a better solvent for the triazole core.

-

-

Drying: Dry combined DCM layers over

, filter, and concentrate.

Protocol C: LC-MS Sample Preparation

Target: Analytical verification.[2][3]

-

Diluent: Acetonitrile : Water (50:50) + 0.1% Formic Acid.

-

Procedure:

-

Take

of the 10 mM DMSO stock. -

Dilute with

of the Diluent. -

Vortex. The acidic nature of the diluent ensures the piperidine remains soluble.

-

Troubleshooting & Stability Notes

| Issue | Probable Cause | Corrective Action |

| Precipitation in Aqueous Media | pH is too neutral/basic ( | Add dilute HCl or Formic acid to lower pH |

| Cloudiness in DMSO | Moisture contamination (DMSO is hygroscopic). | Use anhydrous DMSO; warm to |

| Insoluble in Ether/Hexane | Compound is too polar. | Switch to DCM or EtOAc/MeOH mixtures. |

| Oil formation during drying | Trace solvent trapped in crystal lattice. | Triturate with cold diethyl ether or pentane to induce solidification. |

References

-

BLD Pharm. (2023).[4] Product Analysis: 3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3).[3] Retrieved from

-

ChemScene. (2023). Physicochemical Properties of Triazole-Piperidine Scaffolds. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,2,4-Triazole Derivatives. Retrieved from

-

Sigma-Aldrich. (2023). Solubility Guidelines for Heterocyclic Building Blocks. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Lipophilic Cyclopentyl Triazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered with lipophilic cyclopentyl triazole derivatives. Our focus is on providing scientifically grounded, practical solutions to advance your research and development efforts.

Introduction: The Challenge of Lipophilicity

Lipophilicity, while often beneficial for membrane permeability and target engagement, presents a significant hurdle in drug development, primarily due to poor aqueous solubility.[1][][3][4] This can lead to low bioavailability, variable therapeutic outcomes, and difficulties in formulation.[1][5] The presence of a cyclopentyl group and a triazole moiety often contributes to the overall lipophilic character of a molecule, making solubility enhancement a critical step in the development of these promising compounds.[]

This guide is structured to provide a logical progression from simple, direct questions to comprehensive troubleshooting workflows, empowering you to systematically address solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of lipophilic cyclopentyl triazole derivatives.

Q1: My cyclopentyl triazole derivative has very low aqueous solubility. What is the first step I should take?

A1: The initial and most critical step is to accurately quantify the solubility of your compound. This involves performing a well-designed solubility assay. We recommend starting with a kinetic solubility assay for initial screening purposes, as it is rapid and suitable for high-throughput formats.[6][7][8] If the compound shows promise, a more rigorous thermodynamic solubility assay should be conducted to determine the equilibrium solubility, which is crucial for lead optimization and formulation development.[6][7][9]

Q2: What is the difference between kinetic and thermodynamic solubility?

A2:

-

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[6][7][8] It reflects the compound's tendency to remain in a supersaturated state.

-

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug.[6][7][9] It represents the maximum amount of a compound that can dissolve in a given solvent system under specific conditions of temperature and pressure.[10]

Q3: My compound is a weak base. Can I improve its solubility by adjusting the pH?

A3: Yes, for weakly basic compounds, pH adjustment can be a straightforward and effective method to enhance solubility. By lowering the pH of the aqueous medium with a suitable acid, you can protonate the basic functional groups on your triazole derivative, forming a more water-soluble salt. A general guideline is to select an acid with a pKa value at least two units lower than the pKa of your basic compound to ensure efficient salt formation.[11]

Q4: Are there any simple formulation approaches I can try in the early stages?

A4: For early-stage in vitro experiments, using co-solvents is a common and effective strategy.[12][13] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[14][15] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting workflows and step-by-step protocols for more advanced solubility enhancement techniques.

Troubleshooting Workflow: A Systematic Approach

When initial attempts to solubilize your cyclopentyl triazole derivative are unsuccessful, a systematic approach is necessary. The following diagram outlines a decision-making process to guide you through selecting the most appropriate solubility enhancement strategy.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Thermodynamic "Shake-Flask" Solubility Assay

This protocol determines the equilibrium solubility of your compound.

Objective: To measure the maximum concentration of the cyclopentyl triazole derivative that can be dissolved in a specific aqueous buffer at equilibrium.[7][9]

Materials:

-

Cyclopentyl triazole derivative (solid)

-

Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of the aqueous buffer to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the suspension for at least 24-48 hours to ensure equilibrium is reached.[6][10]

-

After equilibration, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[6]

-

Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Formulation with Co-solvents

This protocol outlines the use of co-solvents to improve the solubility of your compound for in vitro studies.

Objective: To prepare a stock solution of the cyclopentyl triazole derivative with enhanced solubility using a co-solvent system.

Materials:

-

Cyclopentyl triazole derivative

-

Co-solvent (e.g., DMSO, Ethanol, PEG 400)

-

Aqueous buffer

Procedure:

-

Dissolve the compound in the chosen co-solvent to create a concentrated stock solution.

-

Gently vortex or sonicate if necessary to ensure complete dissolution.

-

For your experiment, dilute the stock solution into the aqueous buffer to the final desired concentration.

-

Crucially, ensure the final concentration of the co-solvent in your assay is low (typically <1%) to avoid artifacts in biological assays. [13]

Data Presentation: Example Co-solvent Screening

| Co-solvent System (v/v) | Maximum Achieved Concentration (µg/mL) | Observations |

| 100% Aqueous Buffer (pH 7.4) | < 1 | Insoluble |

| 10% Ethanol in Buffer | 50 | Clear solution |

| 10% PEG 400 in Buffer | 150 | Clear solution |

| 10% DMSO in Buffer | 200 | Clear solution |

Protocol 3: Solubilization using Surfactants

Surfactants enhance solubility by forming micelles that encapsulate lipophilic molecules.[16][17][18][19]

Objective: To increase the apparent aqueous solubility of the compound by incorporating it into surfactant micelles.

Materials:

-

Cyclopentyl triazole derivative

-

Surfactant (e.g., Polysorbate 80, Sodium Dodecyl Sulfate (SDS), Cremophor EL)[17]

-

Aqueous buffer

Procedure:

-

Prepare a series of aqueous solutions of the chosen surfactant at concentrations above its critical micelle concentration (CMC).

-

Add an excess amount of your compound to each surfactant solution.

-

Equilibrate the mixtures using the shake-flask method as described in Protocol 1.

-

Separate the undissolved solid by centrifugation and filtration.

-

Quantify the concentration of the solubilized compound in the clear supernatant.

Sources

- 1. azolifesciences.com [azolifesciences.com]